2-(Tetrahydrofuran-2-yl)succinic acid
Overview
Description
2-(Oxolan-2-yl)butanedioic acid is an organic compound with the molecular formula C8H12O6. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by an oxolan-2-yl group. This compound is known for its unique structure, which combines the properties of both oxolane and butanedioic acid, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-yl)butanedioic acid typically involves the reaction of butanedioic acid with oxolane under specific conditions. One common method is the esterification of butanedioic acid with oxolane in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(oxolan-2-yl)butanedioic acid can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The oxolan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxo derivatives of 2-(oxolan-2-yl)butanedioic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Oxolan-2-yl)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-yl)butanedioic acid involves its interaction with specific molecular targets. The oxolan-2-yl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The butanedioic acid moiety can participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-2-yl)butanedioic acid: Similar structure but with a tetrahydrofuran ring.
2-(Pyrrolidin-2-yl)butanedioic acid: Contains a pyrrolidine ring instead of oxolane.
Uniqueness
2-(Oxolan-2-yl)butanedioic acid is unique due to its combination of oxolane and butanedioic acid properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(oxolan-2-yl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTJQLHSRLXMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277383 | |
Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-63-2 | |
Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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